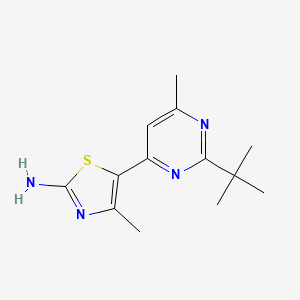
5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine
Vue d'ensemble
Description
5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine is a useful research compound. Its molecular formula is C13H18N4S and its molecular weight is 262.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Histamine H4 Receptor Ligands
A study focused on synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). One of the optimized compounds showed potent in vitro activity and acted as an anti-inflammatory and antinociceptive agent in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Antitumor Activity
Research was conducted on a compound structurally similar to 5-(2-Tert-butyl-6-methylpyrimidin-4-yl)-4-methylthiazol-2-amine, showing significant antitumor activity against the Hela cell line (Ye Jiao et al., 2015).
Molecular and Crystal Structures
Studies on isomeric compounds with similar structures have revealed details about their crystal and molecular structures, highlighting how conformational differences lead to the formation of multiple molecules and substantial hydrogen-bonding interactions (Odell et al., 2007).
Synthesis and Reactivity
There has been significant research into the synthesis and reactivity of compounds related to this compound. This includes studies on the synthesis of derivatives and investigations into their crystal structures and potential reactivity with other chemical agents (Hu et al., 2010), (Hoffman et al., 2009).
Applications in Organic Chemistry
Several studies have explored the use of similar compounds in various reactions and processes within organic chemistry. This includes the synthesis of novel compounds and the investigation of their mechanisms of formation (Lee & Kim, 1993), (Zelenov et al., 2014).
Propriétés
IUPAC Name |
5-(2-tert-butyl-6-methylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-7-6-9(10-8(2)16-12(14)18-10)17-11(15-7)13(3,4)5/h6H,1-5H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPZQRWGUSXZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)(C)C)C2=C(N=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




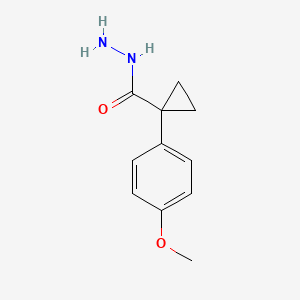
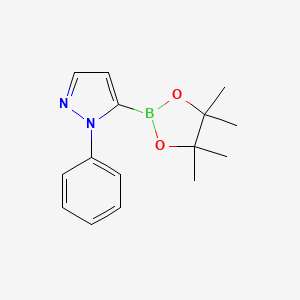

![3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one](/img/structure/B1457070.png)
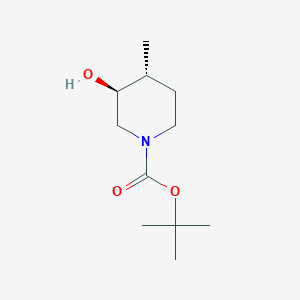
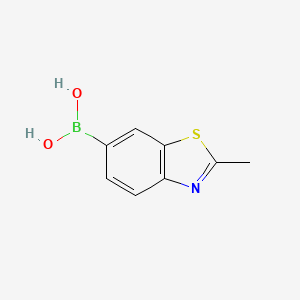

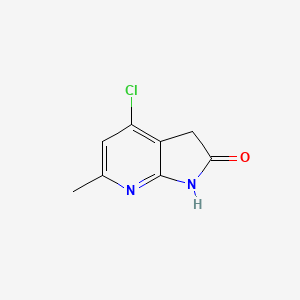
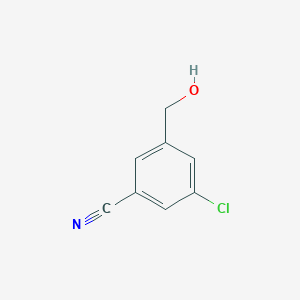
![2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1457080.png)
